molecular formula C3H6O3 B050848 2-hydroxy(2,3-13C2)propanoic acid CAS No. 150114-72-0

2-hydroxy(2,3-13C2)propanoic acid

Cat. No.: B050848
CAS No.: 150114-72-0
M. Wt: 92.063 g/mol
InChI Key: JVTAAEKCZFNVCJ-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Lactic Acid-13C2 Sodium Salt is a stable isotope-labeled compound. It is the sodium salt of DL-Lactic Acid, where the carbon atoms are labeled with the isotope Carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes .

Scientific Research Applications

DL-Lactic Acid-13C2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

Lactic acid, the parent compound of DL-Lactic Acid-13C2 Sodium Salt, produces a metabolic alkalinizing effect . Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Lactic Acid-13C2 Sodium Salt can be synthesized through the neutralization of DL-Lactic Acid-13C2 with sodium hydroxide. The reaction typically involves dissolving DL-Lactic Acid-13C2 in water and then slowly adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods

Industrial production of DL-Lactic Acid-13C2 Sodium Salt follows similar principles but on a larger scale. The process involves the fermentation of a sugar source, such as corn or beets, to produce DL-Lactic Acid-13C2, which is then neutralized with sodium hydroxide. The product is purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

DL-Lactic Acid-13C2 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This labeling provides a distinct advantage in tracing metabolic pathways and understanding the biochemical roles of lactic acid .

Properties

CAS No.

150114-72-0

Molecular Formula

C3H6O3

Molecular Weight

92.063 g/mol

IUPAC Name

2-hydroxy(2,3-13C2)propanoic acid

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1

InChI Key

JVTAAEKCZFNVCJ-ZDOIIHCHSA-N

Isomeric SMILES

[13CH3][13CH](C(=O)O)O

SMILES

CC(C(=O)O)O

Canonical SMILES

CC(C(=O)O)O

Synonyms

Lactic Acid-13C2 , Monosodium Salt;  2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt;  Sodium Lactate-13C2 ;  E 325-13C2 ;  Lacolin-13C2 ;  Lactic Acid-13C2 Sodium Salt;  Monosodium Lactate-13C2 ;  NSC 31718-13C2 ;  Per-glycerin-13C2 ;  Purasal Powder S 98JS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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